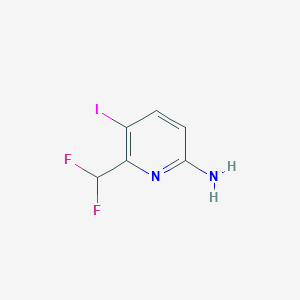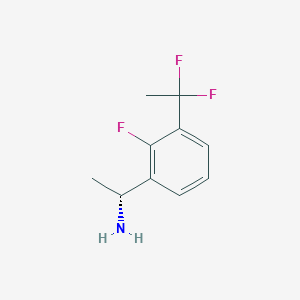![molecular formula C6H10ClN3O2 B11764236 (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,3,7-Triazaspiro[44]nonane-2,4-dione hydrochloride is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro[44]nonane core, which consists of a bicyclic system where two rings share a single atom The presence of three nitrogen atoms in the structure makes it a triaza compound, and the hydrochloride form indicates that it is a salt formed with hydrochloric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves a multi-step process. One common method is the Diels-Alder reaction, where spiro[4.4]nona-2,7-diene-1,6-dione acts as a dienophile component. This reaction is followed by immediate aromatization of the adduct . The active diene component can be generated using systems such as tetrabromoxylene/NaI or 1,3-diphenylisobenzofuran/BF3 .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of spiro[4.4]nonane-1,6-dione. The choice of hydrogenation catalysts and reagents significantly affects the stereoselectivity of the products . Solvent selection also plays a crucial role in product selectivity, with alcohol solvents potentially leading to the opening of the spiro-ring .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation can convert it into spiro[4.4]nonane-1,6-diols.
Substitution: The presence of nitrogen atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin reagent is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts such as Pd/CaCO3 are employed.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: Formation of spiro[4.4]nonane derivatives.
Reduction: Production of spiro[4.4]nonane-1,6-diols.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(S)-1,3,7-Triazaspiro[44]nonane-2,4-dione hydrochloride is unique due to its triaza structure and spirocyclic core This combination provides distinct chemical properties and reactivity compared to other spirocyclic compounds
Eigenschaften
Molekularformel |
C6H10ClN3O2 |
|---|---|
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H/t6-;/m0./s1 |
InChI-Schlüssel |
ZRQXPZYMMGPCTM-RGMNGODLSA-N |
Isomerische SMILES |
C1CNC[C@]12C(=O)NC(=O)N2.Cl |
Kanonische SMILES |
C1CNCC12C(=O)NC(=O)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)

![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)





![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)




